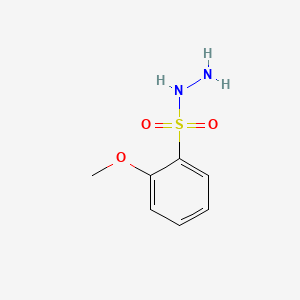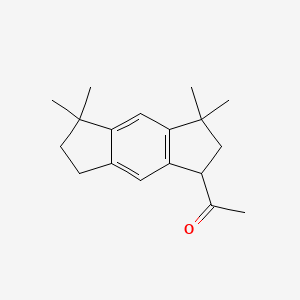
1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone is a complex organic compound with a unique structure. It is characterized by its multiple methyl groups and a hexahydro-s-indacen core, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone typically involves multiple steps One common method includes the alkylation of a suitable precursor with methyl groups, followed by cyclization to form the hexahydro-s-indacen core
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to facilitate the desired transformations.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,5-Tetramethylbenzene: Similar in having multiple methyl groups but lacks the hexahydro-s-indacen core.
1,1,3,3-Tetramethyldisiloxane: Similar in having multiple methyl groups but has a different core structure.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Similar in having multiple methyl groups but has a different core structure.
Uniqueness
1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone is unique due to its specific combination of a hexahydro-s-indacen core and multiple methyl groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C18H24O |
|---|---|
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
1-(3,3,5,5-tetramethyl-1,2,6,7-tetrahydro-s-indacen-1-yl)ethanone |
InChI |
InChI=1S/C18H24O/c1-11(19)14-10-18(4,5)16-9-15-12(8-13(14)16)6-7-17(15,2)3/h8-9,14H,6-7,10H2,1-5H3 |
Clé InChI |
PKLIFIJWWQYZRR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CC(C2=C1C=C3CCC(C3=C2)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




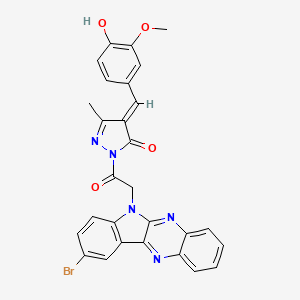

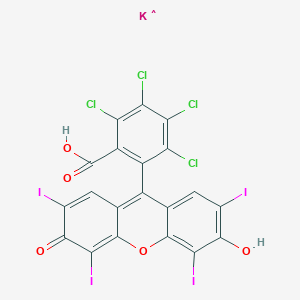

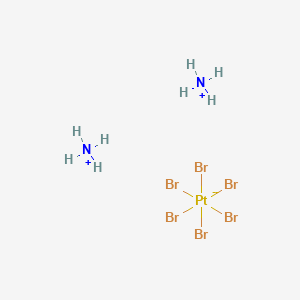
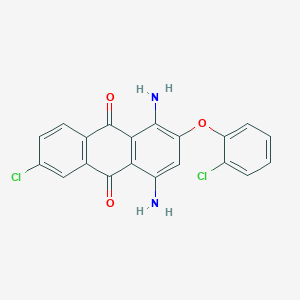
![6,6'-Dimethyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13129665.png)
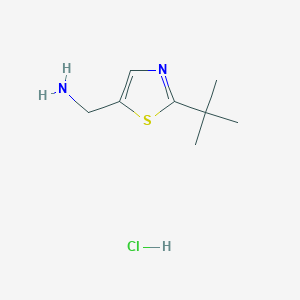


![2-Chloro-6,7-dihydro-4H-thieno[2,3-c]azepin-8(5H)-one](/img/structure/B13129682.png)
